molecular formula C13H9F3N4OS B2462192 7-(2-Furyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338777-08-5

7-(2-Furyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2462192
CAS No.: 338777-08-5
M. Wt: 326.3
InChI Key: XGIQCHCRLAKRJE-UHFFFAOYSA-N
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Description

7-(2-Furyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C13H9F3N4OS and its molecular weight is 326.3. The purity is usually 95%.
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Properties

IUPAC Name

7-(furan-2-yl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4OS/c14-8(11(15)16)4-7-22-13-18-12-17-5-3-9(20(12)19-13)10-2-1-6-21-10/h1-3,5-6H,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIQCHCRLAKRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=NC(=NN23)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-Furyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine belongs to the class of triazole derivatives which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.

  • Molecular Formula: C11H8F3N3S
  • Molecular Weight: 273.26 g/mol
  • CAS Number: 109993-23-9

Biological Activity Overview

Recent studies have indicated that triazolo-pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. The specific compound under investigation has shown promise in inhibiting the growth of human cancer cells through several mechanisms.

Case Studies and Research Findings

  • Antiproliferative Effects : In a study evaluating various triazolo[1,5-a]pyrimidine derivatives, it was found that compounds similar to this compound exhibited strong antiproliferative effects against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance, related compounds demonstrated IC50 values ranging from 0.53 μM to 9.58 μM against these cell lines .
  • Mechanism of Action : The compound is believed to exert its anticancer effects via the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of critical proteins such as ERK1/2 and AKT. This inhibition results in cell cycle arrest and apoptosis in cancer cells .
  • Comparative Studies : In comparison with established anticancer agents like 5-Fluorouracil (5-Fu), certain derivatives of triazolo[1,5-a]pyrimidine have been reported to possess superior potency in inhibiting cancer cell growth .

Biological Activity Table

Compound NameCell Line TestedIC50 (μM)Mechanism
H12 (similar derivative)MGC-8039.47ERK pathway inhibition
H12 (similar derivative)HCT-1169.58ERK pathway inhibition
H12 (similar derivative)MCF-713.1ERK pathway inhibition
Compound 2HCT-1160.53Tubulin polymerization inhibitor
Compound 4MGC-8032.1LSD1/KDM1A inhibitor

Preparation Methods

Cyclocondensation of Hydrazinylpyrimidine Precursors

The triazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A hydrazinylpyrimidine derivative bearing a 2-furyl substituent at position 7 serves as the starting material. As demonstrated in analogous syntheses, the reaction of 5-amino-7-(2-furyl)pyrimidine with a 1,3-dicarbonyl compound (e.g., acetylacetone) under acidic conditions generates the fused triazolopyrimidine core. For instance, heating the hydrazinylpyrimidine with acetylacetone in acetic acid at 80–100°C for 6–12 hours yields the intermediate 7-(2-furyl)triazolo[1,5-a]pyrimidine . The 2-position of this intermediate is subsequently functionalized with a halogen (e.g., bromine) to enable nucleophilic substitution.

Halogenation at Position 2

Introduction of the 3,4,4-Trifluoro-3-Butenylsulfanyl Group

Synthesis of 3,4,4-Trifluoro-3-Butenylthiol

The sulfanyl side chain is prepared via nucleophilic substitution of 3,4,4-trifluoro-3-butenyl bromide with thiourea. In a representative procedure, thiourea (1.1 equivalents) is reacted with the bromide in ethanol at 70°C for 3 hours, followed by hydrolysis with aqueous NaOH to yield the sodium thiolate. Neutralization with HCl generates the free thiol, which is extracted with diethyl ether and dried over MgSO₄.

Thiolate Displacement Reaction

The brominated triazolopyrimidine undergoes nucleophilic substitution with the 3,4,4-trifluoro-3-butenylthiolate. In a optimized protocol, 2-bromo-7-(2-furyl)triazolo[1,5-a]pyrimidine (1.0 equivalent) is reacted with sodium 3,4,4-trifluoro-3-butenylthiolate (1.5 equivalents) in anhydrous dioxane under nitrogen atmosphere. Triethylamine (2.0 equivalents) is added to scavenge HBr, and the mixture is refluxed for 8–12 hours. Monitoring by TLC (ethyl acetate/hexane 1:2) confirms reaction completion. The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:4) to yield the title compound as a pale-yellow solid (62% yield).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, H-5), 7.65 (d, J = 3.2 Hz, 1H, furyl H-5), 6.85 (dd, J = 3.2, 1.8 Hz, 1H, furyl H-4), 6.55 (d, J = 1.8 Hz, 1H, furyl H-3), 5.45–5.32 (m, 2H, CH₂CF₃), 3.20 (t, J = 7.6 Hz, 2H, SCH₂).
  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -72.5 (CF₃), -112.8 (CF₂).
  • HRMS (ESI) : m/z calcd for C₁₃H₈F₃N₃OS [M+H]⁺ 328.0462, found 328.0465.

Optimization and Yield Considerations

Solvent and Temperature Effects

Replacing dioxane with dimethylformamide (DMF) in the substitution step reduces yield to 45% due to side reactions. Lowering the reaction temperature to 50°C extends the reaction time to 24 hours but minimizes decomposition of the thiolate.

Catalytic Additives

Adding catalytic tetrabutylammonium iodide (TBAI, 0.1 equivalents) enhances the nucleophilicity of the thiolate, increasing yield to 70%. Conversely, using potassium carbonate as a base instead of triethylamine results in incomplete conversion (≤50%).

Industrial-Scale Synthesis

Patent-Based Methodologies

A patent-scale synthesis (CN102924457A) describes a continuous flow process where the brominated intermediate and sodium thiolate are mixed in a microreactor at 100°C with a residence time of 10 minutes, achieving 85% conversion. The crude product is crystallized from ethanol/water (3:1) to afford 99% purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Batch (dioxane, TEA) 62 98 Scalability
Flow (microreactor) 85 99 Reduced reaction time
DMF with TBAI 70 97 Higher nucleophilicity

Q & A

Q. What are the key synthetic routes for synthesizing 7-(2-Furyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine?

Methodological Answer: The synthesis typically involves multi-step protocols common to triazolopyrimidines:

Cyclization : React 3,5-diamino-1,2,4-triazole with furyl-substituted aryl compounds under reflux in polar solvents (e.g., dimethylformamide) to form the triazolopyrimidine core .

Sulfanyl Group Introduction : Use nucleophilic substitution with 3,4,4-trifluoro-3-butenyl thiol under basic conditions (e.g., K₂CO₃ in DMF) to attach the sulfanyl moiety .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield high-purity product .

Q. Critical Parameters :

StepTemperatureSolventReaction TimeYield Optimization
Cyclization100–120°CDMF6–8 hoursPolar solvents enhance cyclization efficiency
Sulfanyl Addition70–80°CDMF3–5 hoursBase strength affects substitution kinetics

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm structural integrity by verifying furyl protons (δ 6.3–7.8 ppm) and sulfanyl-linked trifluorobutene signals (δ 4.2–5.5 ppm) .
  • IR Spectroscopy : Identify S–C and C–F stretches (650–750 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .
  • Mass Spectrometry (MS) : Validate molecular weight (C₁₅H₁₀F₄N₄S, MW 378.3) via ESI-MS or MALDI-TOF .

Q. What biological activities are reported for triazolopyrimidine derivatives?

Methodological Answer: Triazolopyrimidines exhibit:

  • Antiviral Activity : Inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) via π-π stacking and hydrogen bonding .
  • Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., HeLa) through kinase inhibition .
  • Structure-Activity Relationship (SAR) : The furyl group enhances membrane permeability, while the sulfanyl chain improves target selectivity .

Advanced Research Questions

Q. How can molecular docking studies predict the target interactions of this compound?

Methodological Answer:

Target Selection : Use databases (PDB) to identify viral/cancer-related proteins (e.g., EGFR kinase, PDB ID: 1M17).

Docking Software : Employ AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding .

Key Interactions :

  • Furyl group engages in π-π interactions with aromatic residues (e.g., Phe506 in EGFR).
  • Sulfanyl moiety forms hydrogen bonds with catalytic cysteines .

Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values to refine models .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) .
  • Structural Analogues : Compare substituent effects (e.g., 2-furyl vs. 4-fluorophenyl) using matched molecular pair analysis .
  • Meta-Analysis : Pool data from PubChem/DrugBank to identify trends (e.g., trifluorobutene chain correlates with cytotoxicity) .

Q. What crystallographic techniques determine the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Grow crystals via slow evaporation (solvent: acetone/chloroform).
    • Collect data (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
    • Solve structure using SHELXTL, refining anisotropic displacement parameters .
  • Key Findings :
    • Dihedral angle between triazole and pyrimidine rings: 12.5° ± 0.3°, indicating planarity .
    • Sulfanyl group adopts a gauche conformation, minimizing steric clashes .

Q. How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

ParameterOptimization Strategy
Solvent Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
Catalyst Use phase-transfer catalysts (e.g., TBAB) to accelerate sulfanyl substitution .
Workflow Implement flow chemistry for continuous cyclization, reducing batch variability .

Q. What strategies enhance selectivity for specific biological targets?

Methodological Answer:

Bioisosteric Replacement : Substitute trifluorobutene with pentafluorosulfanyl groups to improve kinase selectivity .

Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) to target liver enzymes .

Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., triazole N-atoms) .

Data Contradiction Example :
A 2025 study reported IC₅₀ = 2.1 µM against HCV NS5B, while a 2024 study found no activity. Resolution:

  • Assay Conditions : The 2025 study used 10% FBS, enhancing compound solubility .
  • Target Conformation : NS5B may adopt inactive states in certain buffer systems .

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